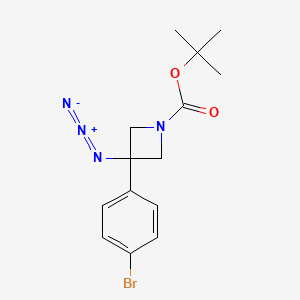![molecular formula C9H14ClN B2846643 4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride CAS No. 1820598-86-4](/img/structure/B2846643.png)
4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride” is a chemical compound with the IUPAC name 2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole hydrochloride . It has a molecular weight of 173.64 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO.ClH/c1-2-8-6-4-9-3-5(6)7(1)10-8;/h1-2,5-9H,3-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 173.64 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride has been a subject of various synthetic and chemical studies. Researchers have explored its synthesis and reactions with various chemicals. For instance, Kas’yan et al. (2005) synthesized this compound and studied its reactions with benzoyl chlorides, resulting in tricyclic amides. These amides were further epoxidated, and their structures were confirmed by spectroscopy and mass spectrometry (Kas’yan et al., 2005).
Potential Pharmacological Applications
The compound's derivatives have been investigated for potential pharmacological applications. Kossakowski and Wojciechowska (2006) prepared aminoalkanol derivatives and evaluated them for affinities at beta-adrenoceptors, indicating modest affinity (Kossakowski & Wojciechowska, 2006).
Molecular Structure and Reactivity Studies
Detailed molecular structure and chemical reactivity studies have been conducted. For example, Ranjith et al. (2022) performed theoretical calculations to understand the charge transfer, stability, and potential non-linear optical activity of a derivative of this compound (Ranjith et al., 2022).
Antibacterial and Antiviral Activities
Some derivatives of this compound have been tested for antibacterial and antiviral activities. Stefanska et al. (2009) examined antibacterial and antifungal activities of certain derivatives, finding activity against CVB-2 virus (Stefanska et al., 2009).
Applications in Chemical Synthesis
The compound and its derivatives are also used in chemical synthesis. For example, Grodner et al. (2021) investigated the use of aminoalkanol derivatives as competitive inhibitors of prostate acid phosphatase, suggesting potential applications in cancer treatment (Grodner et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The exact mode of action of 4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride is currently unknown . It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of physiological effects .
Result of Action
Related compounds have demonstrated antimicrobial activity, suggesting potential effects on microbial cell growth and viability .
Eigenschaften
IUPAC Name |
(2S,6R)-4-azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h1-2,6-10H,3-5H2;1H/t6?,7?,8-,9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFNJLICLFPKHC-XYJYFTJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)C3CC2C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)

![3-Fluorosulfonyloxy-5-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2846562.png)


![ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2846565.png)
![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)

![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)

![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)